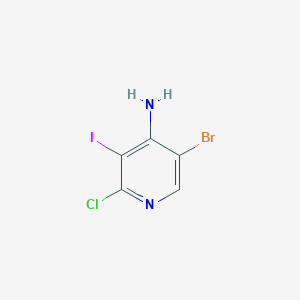

5-Bromo-2-chloro-3-iodopyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-3-iodopyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClIN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEISVHUFAXIRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)I)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Reactivity Profiling of 5 Bromo 2 Chloro 3 Iodopyridin 4 Amine

Electronic Effects of Halogen Substituents on Reactivity and Regioselectivity

The electronic landscape of the pyridine (B92270) ring in 5-Bromo-2-chloro-3-iodopyridin-4-amine is significantly influenced by the cumulative effects of its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-deficient system. This effect is further modulated by the attached halogen atoms and the amino group.

The amino group at the C4 position is a strong electron-donating group (EDG) through resonance (+R effect), which increases the electron density of the pyridine ring, particularly at the ortho (C3 and C5) and para (C2 and C6, with C2 being relative to the amino group) positions. This donation of electron density counteracts the inductive electron-withdrawing (-I) effect of the amino group and the pyridine nitrogen.

The halogens (Bromo at C5, Chloro at C2, and Iodo at C3) exert a dual electronic effect: a strong inductive electron-withdrawing effect (-I) and a weaker electron-donating effect through resonance (+R) via their lone pairs. The inductive effect generally dominates for halogens, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack. The magnitude of these effects varies down the group:

Inductive Effect (-I): Cl > Br > I

Resonance Effect (+R): I > Br > Cl

The regioselectivity of potential reactions is dictated by the positions of the substituents. For nucleophilic attack, the positions ortho and para to the electron-withdrawing pyridine nitrogen (C2, C4, C6) are generally favored due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the nitrogen atom. In this molecule, the C2 and C4 positions are occupied. The C6 position remains a potential site for nucleophilic attack. For electrophilic attack, the positions ortho and para to the activating amino group (C3 and C5) would be the most electron-rich.

Electronic Properties of Substituents on a Pyridine Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| -NH₂ | 4 | -I (Weak) | +R (Strong) | Strongly Activating |

| -Cl | 2 | -I (Strong) | +R (Weak) | Deactivating |

| -I | 3 | -I (Weak) | +R (Moderate) | Deactivating |

| -Br | 5 | -I (Strong) | +R (Weak) | Deactivating |

Reaction Pathway Elucidation for Key Transformations and Intermediate Formation

Given the substitution pattern, this compound is primed for several key transformations, primarily nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

In SNAr reactions , a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The rate of SNAr reactions is dependent on the stability of the intermediate Meisenheimer complex. The relative leaving group ability of the halogens in SNAr reactions where the initial nucleophilic attack is the rate-determining step typically follows the order F > Cl ≈ Br > I. This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic. However, when the departure of the leaving group is involved in the rate-determining step, the C-X bond strength becomes more important, and the order can be reversed (I > Br > Cl).

For this compound:

The C-Cl bond at the C2 position is activated by the para pyridine nitrogen.

The C-Br bond at the C5 position is ortho to the activating amino group and meta to the pyridine nitrogen.

The C-I bond at the C3 position is ortho to both the activating amino group and the deactivating chloro group, and meta to the pyridine nitrogen.

The most likely site for SNAr would be the C2 position due to the strong activation by the pyridine nitrogen. The C-I bond is generally the weakest C-X bond, which could favor its cleavage in reactions where bond breaking is crucial.

Metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Heck couplings, are also highly relevant. In these reactions, the reactivity of the C-X bond typically follows the order I > Br > Cl, which is the reverse of the trend often seen in SNAr. This is due to the oxidative addition step, which is favored for weaker C-X bonds. Therefore, selective cross-coupling at the C3-I position would be the most probable outcome under palladium or other transition metal catalysis. Subsequent couplings at the C5-Br and then the C2-Cl positions could potentially be achieved by modifying reaction conditions.

The formation of intermediates in these reactions is critical. In SNAr, the stability of the Meisenheimer complex is paramount. The presence of the electron-donating amino group can influence the stability and the subsequent reaction pathway. In cross-coupling reactions, the stability and reactivity of the organometallic intermediate formed after oxidative addition will dictate the success of the subsequent transmetalation and reductive elimination steps.

Predicted Reactivity in Key Transformations

| Reaction Type | Most Probable Site of Reaction | Rationale |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2-Cl | Activation by para pyridine nitrogen, stabilizing the Meisenheimer intermediate. |

| Metal-Catalyzed Cross-Coupling | C3-I | Weakest carbon-halogen bond, favoring oxidative addition. |

Nucleophilic and Electrophilic Character of the Pyridine Ring and Amine Group

The pyridine ring in this compound exhibits a dual character. The inherent π-deficiency of the pyridine nucleus, amplified by the three electron-withdrawing halogen substituents, imparts a significant electrophilic character to the ring. This makes it susceptible to attack by nucleophiles, as discussed in the context of SNAr reactions.

Conversely, the powerful electron-donating amino group at the C4 position introduces a degree of nucleophilic character to the ring, particularly at the C3 and C5 positions. This increased electron density could allow for reactions with strong electrophiles, although the deactivating effect of the halogens would necessitate harsh reaction conditions.

The amine group itself is a primary nucleophile due to the lone pair of electrons on the nitrogen atom. It can readily undergo reactions such as acylation, alkylation, and diazotization. The nucleophilicity of the amine is somewhat tempered by the electron-withdrawing nature of the heavily substituted pyridine ring.

Stereoelectronic Factors Governing Regiochemical Control in Substitution and Coupling Reactions

Stereoelectronic effects, which encompass both steric and electronic influences, play a crucial role in directing the regiochemistry of reactions involving this compound.

In nucleophilic aromatic substitution , the approach of the nucleophile is subject to steric hindrance from adjacent substituents. The C2 position is flanked by the pyridine nitrogen and the iodine at C3. The C6 position, while electronically activated, is sterically unhindered. However, the lack of a leaving group at C6 makes substitution there unlikely without prior functionalization. The C5 position is flanked by the amino group at C4 and a vacant C6. The regioselectivity of SNAr will therefore be a balance between electronic activation and steric accessibility. The electronic activation at C2 is likely to be the dominant factor.

In metal-catalyzed cross-coupling reactions , the steric environment around the carbon-halogen bond can significantly impact the rate of oxidative addition. The C3-I bond is situated between the C2-Cl and C4-NH2 groups, creating a sterically congested environment. The C5-Br bond is adjacent to the C4-NH2 group and the C6-H. The C2-Cl bond is next to the pyridine nitrogen and the C3-I. The larger size of the iodine atom might also contribute to steric strain that could be relieved upon reaction.

Furthermore, the amino group at C4 can act as a directing group in certain reactions, such as directed ortho-metalation. Deprotonation of the amine followed by coordination to a metal center could direct metalation to the C3 or C5 position, allowing for subsequent functionalization at these sites. The relative acidity of the C-H protons and the N-H protons of the amino group will be a key determinant in such transformations.

Summary of Stereoelectronic Influences

| Position | Reaction Type | Governing Stereoelectronic Factors |

|---|---|---|

| C2 | SNAr | Strong electronic activation by pyridine nitrogen, moderate steric hindrance from C3-I. |

| C3 | Cross-Coupling | High reactivity of C-I bond, significant steric hindrance from C2-Cl and C4-NH₂. |

| C5 | Cross-Coupling | Moderate reactivity of C-Br bond, less steric hindrance compared to C3. |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 5-Bromo-2-chloro-3-iodopyridin-4-amine, confirming the connectivity of atoms within the molecule.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. It would feature a singlet for the lone aromatic proton on the pyridine (B92270) ring (H-6). The chemical shift of this proton would be influenced by the cumulative electronic effects of the adjacent bromo and nitrogen substituents. Additionally, a broad signal corresponding to the two protons of the primary amine (-NH₂) group would be present. The position of this amine signal can vary depending on the solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the pyridine ring, as they are all in chemically non-equivalent environments. The chemical shifts are significantly influenced by the attached halogens and the amine group. The carbon atoms bonded directly to the electronegative halogens (C-2, C-3, C-5) and the amine group (C-4) would show characteristic downfield shifts.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0 - 8.5 | Singlet | Ar-H (H-6) |

| ¹H | Variable (broad) | Singlet | -NH₂ |

| ¹³C | ~150 - 160 | Singlet | C-2 (C-Cl) or C-4 (C-NH₂) |

| ¹³C | ~145 - 155 | Singlet | C-6 (C-H) |

| ¹³C | ~100 - 110 | Singlet | C-5 (C-Br) |

| ¹³C | ~90 - 100 | Singlet | C-4 (C-NH₂) or C-2 (C-Cl) |

| ¹³C | ~80 - 90 | Singlet | C-3 (C-I) |

Note: The predicted values are estimates based on general principles and data from related halogenated aminopyridine structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of the compound and provides insight into its stability and fragmentation pathways. The empirical formula for this compound is C₅H₃BrClIN₂. sigmaaldrich.com

The molecular ion peak in the mass spectrum is expected to be complex due to the isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). docbrown.info This results in a characteristic cluster of peaks (M, M+2, M+4, M+6), which is a definitive signature for a compound containing both bromine and chlorine. The calculated molecular weight is approximately 333.35 g/mol . sigmaaldrich.combiosynth.com

The fragmentation of halogenated aromatic compounds often involves the initial loss of a halogen radical. researchgate.net Given the relative bond strengths (C-Cl > C-Br > C-I), the primary fragmentation pathway would likely be the cleavage of the C-I bond, being the weakest. Subsequent fragmentations could involve the loss of the other halogen atoms or the elimination of small molecules like HCN.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [M]⁺

| m/z | Isotopic Composition | Predicted Relative Abundance |

|---|---|---|

| 332 | [C₅H₃⁷⁹Br³⁵ClIN₂]⁺ | ~75% |

| 334 | [C₅H₃⁸¹Br³⁵ClIN₂]⁺ and [C₅H₃⁷⁹Br³⁷ClIN₂]⁺ | ~100% |

| 336 | [C₅H₃⁸¹Br³⁷ClIN₂]⁺ | ~25% |

Note: Iodine is monoisotopic (¹²⁷I). The pattern is simplified for clarity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. The spectra are expected to show characteristic absorption bands corresponding to the vibrations of the amine group and the aromatic ring.

N-H Vibrations: The primary amine group (-NH₂) would give rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is expected around 1600-1640 cm⁻¹.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. C-H bending vibrations would appear at lower wavenumbers.

C-X Vibrations: The carbon-halogen bonds (C-I, C-Br, C-Cl) have characteristic stretching vibrations in the fingerprint region (< 1000 cm⁻¹). These bands can be difficult to assign definitively without computational modeling but confirm the presence of halogens.

Table 3: Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1600 - 1640 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1400 - 1600 | C=C and C=N stretch | Pyridine Ring |

| Below 1000 | C-X stretch (X = Cl, Br, I) | Carbon-Halogen Bonds |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

A single-crystal X-ray diffraction study would unambiguously determine the three-dimensional structure of this compound. This analysis would confirm the substitution pattern on the pyridine ring and reveal any deviations from planarity. Polymorphism studies would investigate whether the compound can crystallize in multiple different forms (polymorphs), which could possess distinct physical properties such as solubility and melting point.

The solid-state packing of the molecules is dictated by a variety of intermolecular interactions. The primary amine group is a potent hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. This combination strongly suggests the formation of intermolecular N-H···N hydrogen bonds, which could link molecules into dimers, chains, or more complex networks, similar to related aminopyrimidine structures. nih.govresearchgate.net

Furthermore, the presence of iodine, bromine, and chlorine atoms makes the molecule a candidate for forming halogen bonds. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. Potential interactions could include C-I···N, C-Br···N, or C-Cl···N bonds, which would play a significant role in directing the supramolecular assembly of the crystal structure.

Table 4: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | Amine (-NH₂) | Pyridine Nitrogen (N) | Primary interaction defining the crystal packing motif. |

| Halogen Bonding | C-I, C-Br, C-Cl | Pyridine Nitrogen (N), Halogen atoms | Directional interaction contributing to crystal stability and architecture. |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Potential interaction between parallel aromatic rings. |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloro 3 Iodopyridin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 5-Bromo-2-chloro-3-iodopyridin-4-amine, DFT calculations are fundamental for determining its most stable three-dimensional arrangement (geometry optimization) and understanding its fundamental electronic properties.

The process begins by constructing an initial guess of the molecule's geometry. A DFT calculation, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), is then performed. researchgate.net This systematically adjusts the positions of the atoms to find the lowest energy conformation, known as the optimized geometry. This process would reveal crucial structural parameters. researcher.life

Detailed Research Findings:

A full geometry optimization using DFT would yield precise data on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the steric and electronic effects of the bulky halogen substituents (Bromo, Chloro, Iodo) and the amine group on the pyridine (B92270) ring. For instance, the calculations would show how the large iodine and bromine atoms distort the planarity of the pyridine ring and influence the orientation of the amine group.

Illustrative Data Table for Optimized Geometry Parameters: This table represents the type of data that would be generated from a DFT geometry optimization. Actual values require a specific computational study to be performed.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(2)-Cl | Value in Å |

| Bond Length | C(3)-I | Value in Å |

| Bond Length | C(5)-Br | Value in Å |

| Bond Length | C(4)-N(amine) | Value in Å |

| Bond Angle | Cl-C(2)-C(3) | Value in degrees |

| Bond Angle | I-C(3)-C(4) | Value in degrees |

| Dihedral Angle | Cl-C(2)-C(3)-I | Value in degrees |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, calculated from its electronic density. researchgate.netmdpi.com It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. mdpi.com

For this compound, the MEP map would be generated based on the optimized geometry from DFT calculations. The map uses a color scale to denote different regions of electrostatic potential:

Red: Regions of high electron density and negative potential, indicating likely sites for electrophilic attack.

Blue: Regions of low electron density and positive potential, indicating likely sites for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

Detailed Research Findings:

The MEP map of this compound would likely show significant regions of negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen of the amine group, due to the presence of lone pairs of electrons. nih.govresearchgate.net These areas would be predicted as the primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) might be located on the hydrogen atoms of the amine group, making them susceptible to interaction with nucleophiles. The halogen atoms, particularly iodine and bromine, could exhibit dual character due to the "sigma-hole" phenomenon, where a positive potential region can exist on the outermost portion of the halogen, making it a potential halogen bond donor. acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. semanticscholar.orgsapub.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. researchgate.net

The analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.orgnumberanalytics.com

Detailed Research Findings:

For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the amine group and the pyridine ring, indicating its capacity to act as an electron donor in chemical reactions. The LUMO's distribution would likely be spread across the pyridine ring and influenced by the electron-withdrawing halogen atoms, highlighting the areas susceptible to receiving electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key parameter. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com The heavy halogen substitution on the pyridine ring would be expected to significantly influence this energy gap.

Illustrative Data Table for FMO Analysis: This table shows the primary outputs from an FMO analysis. Actual values require a specific computational study to be performed.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | Calculated Value | e.g., Pyridine Ring, Amine Group |

| LUMO | Calculated Value | e.g., Pyridine Ring, Halogen Atoms |

| HOMO-LUMO Gap (ΔE) | Calculated Value | N/A |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for the definition of atoms within a molecule and the characterization of the chemical bonds between them. amercrystalassn.org QTAIM analysis can identify and quantify the nature of covalent bonds and weaker non-covalent interactions. acs.org

Complementary to this, Non-Covalent Interaction (NCI) analysis is a visualization technique that identifies and characterizes weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, based on the electron density and its derivatives. nih.gov

Detailed Research Findings:

For this compound, a QTAIM analysis would locate bond critical points (BCPs) between covalently linked atoms. The properties at these BCPs (e.g., electron density, Laplacian of electron density) would confirm the nature of the C-C, C-N, C-H, C-Cl, C-Br, and C-I bonds. More importantly, QTAIM could identify potential intramolecular non-covalent interactions, such as a hydrogen bond between the amine hydrogen and the ring nitrogen or a halogen bond between adjacent halogen atoms. semanticscholar.org

An NCI analysis would generate 3D plots showing broad, colored surfaces representing different types of non-covalent interactions. For this molecule, NCI plots would be expected to visualize:

Potential intramolecular hydrogen bonding involving the amine group.

Steric repulsion between the bulky adjacent halogen atoms (I, Cl, Br).

Possible attractive halogen-halogen or halogen-nitrogen interactions that contribute to the molecule's conformational preference.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Modeling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. fraserlab.commdpi.com By solving Newton's equations of motion, MD simulations generate a trajectory that reveals how a molecule behaves in a specific environment (e.g., in a solvent like water or in a crystal lattice).

For a single molecule of this compound, an MD simulation would be used to explore its conformational landscape. This involves analyzing the rotation around single bonds, such as the C-N bond of the amine group, and the flexibility of the pyridine ring.

Detailed Research Findings:

An MD simulation would provide insight into the dynamic behavior of the molecule. Key findings would include:

Conformational Preferences: The simulation would reveal the most populated conformations of the amine group and any puckering of the pyridine ring. It would show whether certain orientations are stabilized by intramolecular interactions. nih.gov

Vibrational Motions: The trajectory would detail the vibrational modes of the molecule, showing how different bonds and angles fluctuate over time.

Solvent Interactions: If simulated in a solvent, MD would model how solvent molecules arrange around the solute, identifying key solvation shells and persistent interactions like hydrogen bonds with the amine group or pyridine nitrogen. nih.gov This is crucial for understanding the molecule's behavior in solution.

Global Reactivity Descriptors and Chemical Hardness/Softness

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules have a small HOMO-LUMO gap and are more reactive.

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, -χ). nih.gov

Detailed Research Findings:

Calculating these descriptors for this compound would provide a quantitative profile of its chemical nature. The values would indicate whether the molecule is likely to act as a hard or soft acid or base in reactions. Due to the presence of multiple polarizable halogen atoms, the molecule would likely be characterized as relatively soft, indicating higher reactivity. The electrophilicity index would quantify its tendency to act as an electrophile. worldscientific.com This data is crucial for predicting its behavior in various chemical environments and for designing reactions.

Illustrative Data Table for Global Reactivity Descriptors: This table outlines the descriptors that would be calculated. Actual values require a specific computational study to be performed.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Calculated Value |

| Electron Affinity (A) | -ELUMO | Calculated Value |

| Electronegativity (χ) | (I + A) / 2 | Calculated Value |

| Chemical Hardness (η) | (I - A) / 2 | Calculated Value |

| Chemical Softness (S) | 1 / (2η) | Calculated Value |

| Electrophilicity Index (ω) | μ² / (2η) | Calculated Value |

Strategic Derivatization and Scaffold Diversification of 5 Bromo 2 Chloro 3 Iodopyridin 4 Amine

Design Principles for Novel Polyfunctional Pyridine (B92270) Derivatives

The design of novel polyfunctional pyridine derivatives from 5-bromo-2-chloro-3-iodopyridin-4-amine is guided by the distinct reactivity of its substituents. The three halogen atoms offer orthogonal handles for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl, allowing for a stepwise and site-selective introduction of different functional groups.

Key design principles include:

Sequential Cross-Coupling: The iodine atom at the C3 position is the most reactive site and can be selectively targeted in reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings, leaving the bromo and chloro substituents intact for subsequent transformations. This allows for the introduction of a diverse array of aryl, heteroaryl, alkyl, or alkynyl groups at this position.

Modification of the Amino Group: The amino group at the C4 position can be readily acylated, alkylated, or used as a directing group in certain reactions, further expanding the chemical space accessible from this scaffold.

Steric and Electronic Tuning: The choice of coupling partners and reaction conditions can be used to modulate the steric and electronic properties of the resulting derivatives. For instance, the introduction of bulky groups can influence the conformation of the molecule, while electron-donating or electron-withdrawing substituents can alter its electronic characteristics. This is crucial for applications in materials science and drug design.

The strategic combination of these principles allows for the rational design and synthesis of a vast library of novel polyfunctional pyridine derivatives with precisely controlled architectures and properties.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Relative Reactivity in Cross-Coupling | Potential Transformations |

|---|---|---|---|

| Iodo | C3 | High | Suzuki, Stille, Sonogashira, Buchwald-Hartwig |

| Bromo | C5 | Medium | Suzuki, Stille, Sonogashira, Buchwald-Hartwig |

| Chloro | C2 | Low | Suzuki, Stille, Sonogashira, Buchwald-Hartwig |

| Amino | C4 | N/A | Acylation, Alkylation, Diazotization |

Scaffold Exploration for Advanced Materials Development

The unique structural and electronic features of this compound make it an attractive scaffold for the development of advanced materials. The ability to introduce various functional groups through selective cross-coupling reactions opens up avenues for creating materials with tailored optical, electronic, and thermal properties.

Organic Light-Emitting Diodes (OLEDs): By incorporating fluorescent or phosphorescent moieties through derivatization, novel materials for OLEDs can be synthesized. The pyridine core can act as an electron-transporting or hole-transporting unit, and the attached chromophores can be tuned to emit light of specific colors.

Conducting Polymers: Polymerization of appropriately functionalized derivatives of this compound can lead to the formation of conducting polymers. The extended π-conjugation in such polymers can facilitate charge transport, making them suitable for applications in organic electronics.

Sensors: The nitrogen atom in the pyridine ring and the amino group can act as binding sites for metal ions or other analytes. By attaching a signaling unit (e.g., a fluorophore), derivatives of this compound can be designed as chemosensors for the detection of specific species.

The versatility of this scaffold allows for the systematic modification of its structure to fine-tune the material properties for specific applications.

Development of Ligands for Organometallic Catalysis

Polyfunctional pyridines are widely used as ligands in organometallic catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting catalyst. This compound serves as a versatile precursor for the synthesis of novel ligands.

Pincer Ligands: Through a series of selective cross-coupling reactions, it is possible to introduce coordinating groups at the C2 and C6 (via derivatization of the C5 and C-N positions) positions to create pincer-type ligands. These ligands can form stable complexes with various transition metals and have shown applications in a wide range of catalytic transformations.

Chiral Ligands: The introduction of chiral moieties onto the pyridine scaffold can lead to the development of chiral ligands for asymmetric catalysis. This is of great importance in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Bidentate and Polydentate Ligands: The amino group and the nitrogen of the pyridine ring can act as a bidentate chelating unit. Further functionalization of the halogenated positions can introduce additional coordinating atoms, leading to the formation of tridentate or tetradentate ligands.

The ability to systematically vary the substituents on the pyridine ring allows for the fine-tuning of the ligand's properties to optimize the performance of the corresponding organometallic catalyst.

Exploration as Building Blocks in Pharmaceutical Design and Lead Compound Development

The pyridine ring is a common motif in many approved drugs, and its derivatives have shown a wide range of biological activities. acs.org The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of novel drug candidates.

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the three halogen atoms allows for the rapid generation of large libraries of compounds through combinatorial chemistry. This is a powerful approach for identifying new lead compounds in drug discovery.

Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic properties. The substituents on the pyridine ring can be used to mimic the interactions of the original phenyl group with its biological target.

Kinase Inhibitors: Many kinase inhibitors contain a substituted pyridine core. The amino group at the C4 position can form key hydrogen bonding interactions with the hinge region of the kinase, while the substituents at other positions can be used to achieve selectivity and potency.

The structure-activity relationship (SAR) of the synthesized derivatives can be systematically studied to optimize their biological activity and develop potent and selective drug candidates.

Table 2: Potential Pharmaceutical Applications of this compound Derivatives

| Therapeutic Area | Rationale |

|---|---|

| Oncology | Pyridine scaffolds are common in kinase inhibitors. |

| Infectious Diseases | Halogenated pyridines have shown antibacterial and antiviral activity. |

| Neurology | Pyridine derivatives are being explored for neurodegenerative diseases. |

Applications in Agrochemical Research and Development

Pyridine derivatives are also widely used in the agrochemical industry as herbicides, fungicides, and insecticides. agropages.comnih.govresearchgate.net The unique substitution pattern of this compound provides a platform for the development of new agrochemicals with potentially improved efficacy and selectivity.

Herbicides: Certain substituted pyridines are known to inhibit plant-specific enzymes, leading to their use as herbicides. The derivatization of the target compound can lead to the discovery of new herbicidal modes of action.

Fungicides: The pyridine ring is present in several commercial fungicides. The introduction of different functional groups can enhance the antifungal activity and broaden the spectrum of controlled pathogens.

Insecticides: Neonicotinoids, a major class of insecticides, are pyridine derivatives. While there are environmental concerns associated with some neonicotinoids, the pyridine scaffold remains a viable starting point for the design of new insecticides with improved safety profiles.

The synthesis and screening of libraries of compounds derived from this compound could lead to the identification of new and effective agrochemicals.

Utility in Chemical Biology for Probing Molecular Interactions

Chemical probes are essential tools for studying biological processes. They are small molecules that can be used to selectively interact with and report on the activity of a specific biological target. The highly functionalized nature of this compound makes it a suitable scaffold for the development of chemical probes.

Fluorescent Probes: By attaching a fluorophore to the pyridine ring, it is possible to create fluorescent probes that can be used to visualize the localization and activity of a target protein in living cells. mdpi.comnih.govresearchgate.net The aminopyridine moiety itself can exhibit fluorescence, which can be modulated by the substituents. mdpi.comnih.govresearchgate.net

Affinity-Based Probes: The pyridine scaffold can be derivatized with a reactive group that can covalently bind to a target protein. This allows for the identification of the protein's binding partners and the study of its function.

Photoaffinity Labels: The introduction of a photoactivatable group allows for the light-induced covalent labeling of a target protein. This is a powerful technique for studying protein-ligand interactions in their native environment.

The ability to precisely control the structure of the derivatives of this compound is crucial for the design of highly selective and effective chemical probes.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For a polysubstituted pyridine (B92270) like 5-Bromo-2-chloro-3-iodopyridin-4-amine, future research will likely focus on moving away from traditional, often harsh, synthesis conditions towards more sustainable alternatives. This involves the exploration of greener solvents, minimizing waste, and utilizing renewable resources.

Key areas of development include:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

A comparative analysis of traditional versus green synthetic approaches for related halogenated amines highlights the potential for significant environmental benefits.

| Parameter | Traditional Synthesis | Green Synthesis Approach |

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane, Chloroform) | Water, Ethanol, or solvent-free conditions |

| Reagents | Stoichiometric use of hazardous reagents | Catalytic amounts of less toxic reagents |

| Waste Generation | High, often containing halogenated waste | Minimized, with potential for recyclable byproducts |

| Energy Consumption | Often requires prolonged heating | Can be more energy-efficient (e.g., microwave synthesis) |

Advanced Catalyst Design for Enhanced Chemo- and Regioselectivity

The presence of multiple distinct halogen atoms on the pyridine ring of this compound presents a significant challenge and opportunity for selective functionalization. Advanced catalyst design will be crucial for controlling chemo- and regioselectivity in cross-coupling and substitution reactions.

Future research in this area will likely focus on:

Ligand Development: Designing sophisticated ligands for transition metal catalysts (e.g., Palladium, Copper) that can differentiate between the bromo, chloro, and iodo substituents. This will enable the selective activation of one halogen over the others, allowing for stepwise and controlled diversification of the molecule.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to achieve novel transformations that are not accessible through traditional thermal methods. This approach can offer mild reaction conditions and unique selectivity profiles.

Biocatalysis: Exploring the use of enzymes to catalyze reactions with high specificity, which can be particularly advantageous for the synthesis of chiral derivatives.

The chemoselective functionalization of the closely related compound, 5-bromo-2-chloro-3-fluoropyridine, has been demonstrated, showcasing the potential for selective amination at different positions based on the catalytic system employed. researchgate.net For instance, palladium catalysis with specific ligands can favor substitution at the bromide position, while other conditions can promote reaction at the chloro or fluoro positions. researchgate.net

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of complex molecules like this compound. mdpi.comnih.gov The integration of flow chemistry with automation can lead to more efficient, safer, and scalable synthetic processes. mdpi.com

Potential benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous reagents and intermediates.

Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities. mdpi.com

Facilitated Multistep Synthesis: Multiple reaction steps can be telescoped into a continuous sequence, eliminating the need for isolation and purification of intermediates. uc.pt

Scalability: Scaling up production is more straightforward in flow systems by simply running the system for longer or by using parallel reactors.

The synthesis of various active pharmaceutical ingredients has been successfully demonstrated using flow chemistry, highlighting its potential for the production of complex heterocyclic compounds. nih.govuc.pt

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the combination of electron-withdrawing halogens and an electron-donating amine group on the pyridine ring suggest that this compound may exhibit novel reactivity patterns. Future research should aim to explore and exploit these properties to develop unprecedented chemical transformations.

Areas for investigation could include:

Halogen Dance Reactions: Investigating the potential for migration of halogen atoms around the pyridine ring under specific basic or organometallic conditions. This could provide access to new, difficult-to-synthesize isomers.

Directed Ortho-Metalation: Utilizing the amine group to direct metalation to the C-3 position, followed by trapping with various electrophiles to introduce new functional groups.

Ring Transformation Reactions: Exploring conditions that could induce cleavage and rearrangement of the pyridine ring to form other heterocyclic systems.

A study on 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrated that C6 magnesiation followed by trapping with electrophiles can generate a variety of pentasubstituted pyridines, showcasing the potential for functionalization at the otherwise unfunctionalized carbon position. nih.gov

Synergistic Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for the rational design of novel derivatives of this compound with desired properties. jddhs.com In silico methods can be used to predict reactivity, screen for potential biological activity, and guide synthetic efforts.

This synergistic approach can involve:

Density Functional Theory (DFT) Calculations: To predict the relative reactivity of the different halogen atoms towards various reagents and to elucidate reaction mechanisms.

Molecular Docking and Virtual Screening: To identify potential biological targets for derivatives of the compound and to predict their binding modes and affinities.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate the structural features of a series of derivatives with their biological activity, enabling the design of more potent compounds. jddhs.com

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing 5-Bromo-2-chloro-3-iodopyridin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For example, nitro-group reduction using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid (HCl) under controlled temperatures (e.g., 273 K) is critical to avoid side reactions . Optimization includes adjusting molar ratios (e.g., SnCl₂:substrate = ~1.45:1), maintaining inert atmospheres to prevent oxidation, and using ethyl acetate for efficient extraction and purification. Recrystallization from acetonitrile improves purity (yield ~90%) .

Q. How does the halogen substitution pattern (Br, Cl, I) influence the electronic properties of the pyridine core?

- Methodological Answer : Halogens induce electron-withdrawing effects, altering the ring’s electron density. Bromine and iodine, with larger atomic radii, increase steric hindrance and polarizability, affecting nucleophilic substitution reactivity. Computational methods (e.g., DFT calculations) or spectroscopic techniques (¹³C NMR) can quantify these effects. Comparative studies with analogs like 5-Bromo-2-chloro-3-fluoropyridine reveal differences in bond lengths and dipole moments .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction to resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···N interactions in the bc plane) .

- GC/HPLC for purity assessment (>98% by GC) .

- Mass spectrometry (MS) and FT-IR to confirm molecular weight (e.g., 353.3 g/mol) and functional groups (N–H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice affect the compound’s stability and solubility?

- Methodological Answer : The title compound forms dimers via N7–H72···N3 bonds and 2D networks via N7–H71···N1 interactions . These interactions reduce solubility in nonpolar solvents but enhance thermal stability (m.p. 460–461 K). Solubility studies in DMSO or DMF, coupled with thermogravimetric analysis (TGA), can quantify stability. Modifying substituents (e.g., replacing iodine with methyl groups) disrupts H-bonding, altering physicochemical properties .

Q. What strategies mitigate competing side reactions during iodination of the pyridine ring?

- Methodological Answer : Iodination at the 3-position requires precise control:

- Use N-iodosuccinimide (NIS) in acetic acid under anhydrous conditions.

- Monitor reaction progress via TLC to prevent over-iodination.

- Competing chlorination/bromination can be minimized by pre-functionalizing the ring with directing groups (e.g., –NH₂) .

Q. How does the compound’s reactivity compare to analogs like 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine in cross-coupling reactions?

- Methodological Answer : The iodine atom in the title compound enhances oxidative addition in Suzuki-Miyaura couplings (Pd catalysis) compared to dimethylamino-substituted analogs. Kinetic studies (e.g., UV-Vis monitoring) show faster reaction rates with iodinated derivatives. However, steric hindrance from iodine may reduce yields in bulky ligand systems. Comparative data for Buchwald-Hartwig amination or Ullmann coupling are lacking and warrant investigation .

Q. What computational approaches predict the compound’s bioactivity or interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against kinase or enzyme targets (e.g., EGFR) can simulate binding affinities. Pair with QSAR models using descriptors like logP (~2.5) and polar surface area (~45 Ų) to predict ADMET properties. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.